molecular formula C8H8O4 B156641 4-Hydroxyphenoxyacetic acid CAS No. 1878-84-8

4-Hydroxyphenoxyacetic acid

Cat. No. B156641
CAS RN: 1878-84-8
M. Wt: 168.15 g/mol
InChI Key: PKGWLCZTTHWKIZ-UHFFFAOYSA-N
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Description

4-Hydroxyphenoxyacetic acid is a chemical compound that is related to various synthesized analogs and derivatives with potential applications in different fields. The synthesis of related compounds, such as (Z)-4-hydroxytamoxifen and other phenoxyacetic acid derivatives, has been reported using various chemical reactions, indicating the versatility and importance of the hydroxyphenoxyacetic acid structure in synthetic chemistry .

Synthesis Analysis

The synthesis of compounds related to 4-hydroxyphenoxyacetic acid often involves multi-step reactions. For instance, the synthesis of (Z)-4-hydroxytamoxifen and its analogs was achieved using a McMurry reaction, which is a key step that avoids E,Z isomerization and allows for a mild final debenzylation step . Another synthesis approach for related compounds utilized the reaction of Fmoc-amino acids with a specific ester, followed by reductive cleavage with magnesium turnings . Additionally, the synthesis of 4-hydroxyphenylacetic acid from glyoxalic acid has been studied, yielding a high purity product under optimal conditions .

Molecular Structure Analysis

The molecular structure of 4-hydroxyphenoxyacetic acid and its derivatives is characterized by the presence of a hydroxy group and a phenoxyacetic acid moiety. This structure is amenable to various chemical modifications, as evidenced by the synthesis of azo derivatives through condensation reactions . The structural characterization of these compounds is typically performed using techniques such as UV-VIS, IR spectral analysis, and NMR .

Chemical Reactions Analysis

The chemical reactivity of 4-hydroxyphenoxyacetic acid derivatives is diverse, allowing for the creation of compounds with different properties and potential applications. For example, the synthesis of azo derivatives indicates the ability of the phenoxyacetic acid structure to participate in condensation reactions . The structure-activity relationships of synthesized compounds have been investigated, particularly in the context of their effects on the affinity of hemoglobin for oxygen .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxyphenoxyacetic acid and its derivatives are influenced by the specific functional groups present in the molecule. These properties are crucial for the compounds' applications in various industries, such as adhesives, metal cleaning, biodegradable materials, dyeing, textiles, and personal care products . The synthesis methods and resulting purity of the compounds are important factors that determine their suitability for these applications .

Scientific Research Applications

Microbiology

  • Application : 4-Hydroxyphenoxyacetic acid is used in the study of metabolic functions and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans .
  • Method : The enzyme 4-hydroxyphenylacetate, NAD (P)H:oxygen oxidoreductase (1-hydroxylating) (EC 1.14.13 …; 4-hydroxyphenylacetate 1-monooxygenase; referred to here as 4-HPA 1-hydroxylase) was induced in Pseudomonas acidovorans when 4-hydroxyphenylacetate (4-PHA) was utilized as a carbon source for growth .
  • Results : A mechanism is suggested that accounts for this structural requirement and also for the observation that when 4-hydroxyphenoxyacetic acid was attacked by the enzyme, hydroquinone was formed by release of the side chain, probably as glycolic acid .

Chemical Synthesis

  • Application : 4-Hydroxyphenoxyacetic acid is used in the synthesis of various chemicals .
  • Results : The outcomes of the synthesis would vary based on the target chemical. Unfortunately, specific results or quantitative data are not provided .

properties

IUPAC Name

2-(4-hydroxyphenoxy)acetic acid
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InChI

InChI=1S/C8H8O4/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11)
Source PubChem
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InChI Key

PKGWLCZTTHWKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8O4
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DSSTOX Substance ID

DTXSID7062033
Record name Acetic acid, (4-hydroxyphenoxy)-
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Molecular Weight

168.15 g/mol
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Physical Description

Off-white to beige crystalline powder; [Acros Organics MSDS]
Record name 4-Hydroxyphenoxyacetic acid
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Vapor Pressure

0.0000185 [mmHg]
Record name 4-Hydroxyphenoxyacetic acid
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Product Name

4-Hydroxyphenoxyacetic acid

CAS RN

1878-84-8
Record name (4-Hydroxyphenoxy)acetic acid
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Record name Acetic acid, 2-(4-hydroxyphenoxy)-
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Record name Acetic acid, (4-hydroxyphenoxy)-
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Record name 4-hydroxyphenoxyacetic acid
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Record name 4-Hydroxyphenoxyacetic acid
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Synthesis routes and methods

Procedure details

(4-Hydroxy-phenoxy)-acetic acid methyl ester 11 (20 grams, 109.89 mmol) is added to 10% sodium hydroxide solution (100 mL) and heated to 90° C. on water bath for 6 hours. The reaction mixture is cooled to room temperature, and the pH is adjusted to 2 with distilled HCl. Crude 12, is filtered, dried, and can be recrystallised in appropriate solvent.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
WA Hareland, RL Crawford, PJ Chapman… - Journal of …, 1975 - Am Soc Microbiol
… A mechanism is suggested that accounts for this structural requirement and also for the observation that when 4-hydroxyphenoxyacetic acid was attacked by the enzyme, hydroquinone …
Number of citations: 340 journals.asm.org
F Laurent, R Scalla - Journal of agricultural and food chemistry, 2000 - ACS Publications
The metabolism of [ 14 C] phenoxyacetic acid (POA) and the formation of bound residues were studied in soybean leaves and stems. POA was metabolized to 4-HO-POA and to 4-HO-…
Number of citations: 12 pubs.acs.org
CD Ercegovich, RH Hamilton, J Hurter… - Journal of Agricultural …, 1971 - ACS Publications
MATERIALS AND METHODS Some chromatographic properties of hydroxylated 2, 4-D derivatives are given in Table I. Synthesis of 4-OH-2.5-D and 4-OH-2, 3-D was by the method of …
Number of citations: 79 pubs.acs.org
CY Kwan, W Chu - Water research, 2004 - Elsevier
… All the measurable intermediates were also identified in this study, including 2,4-DCP, 2-chloro-4-hydroxyphenoxyacetic acid (2-Cl-4-OH-PAA), 4-chloro-2-hydroxyphenoxyacetic acid (4…
Number of citations: 89 www.sciencedirect.com
AD Drinkwine, JR Fleeker - Journal of Agricultural and Food …, 1981 - ACS Publications
… This has led us to examine the metabolic activity of a major product of 2,4-D from the hydroxylation pathway, 2,5-dichloro-4hydroxyphenoxyacetic acid (4-OH-2.5-D). MATERIALS AND …
Number of citations: 5 pubs.acs.org
JP Brown, EB McCall - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
The synthesis of 4-chloro-2-hydroxyphenoxyacetic acid, a bacterial metabolite of 4-chlorophenoxyacetic acid, is described; the isomeric 5-chloro-2-hydroxyphenoxyacetic acid has been …
Number of citations: 17 pubs.rsc.org
EW Thomas, BC Loughman, RG Powell - Nature, 1964 - nature.com
… 5-dichloro-4-hydroxyphenoxyacetic acid showed that they were identical. The minor constituent proved to be identical with authentic 2,3-dichloro-4-hydroxyphenoxyacetic acid prepared …
Number of citations: 63 www.nature.com
JK Faulkner, D Woodcock - Nature, 1964 - nature.com
… Wl.known 2,5-dichloro-4-hydroxyphenoxyacetic acid, an authentic specimen of which was … 2,5-Dichloro-4-hydroxyphenoxyacetic acid is also the sole acidic metabolite produced by A. …
Number of citations: 52 www.nature.com
J Fleeker, R Steen - Weed Science, 1971 - cambridge.org
… The predominant product, 2,5-dichloro-4-hydroxyphenoxyacetic acid, was detected in all … 2,3-dichloro-4-hydroxyphenoxyacetic acid and 2-chloro-4-hydroxyphenoxyacetic acid. The …
Number of citations: 30 www.cambridge.org
JK Faulkner, D Woodcock - Journal of the Chemical Society (Resumed …, 1965 - pubs.rsc.org
… In further replacement culture experiments, 2,5-dichloro-4-hydroxyphenoxyacetic acid was found to be the sole metabolite from 2,5-dichlorophenoxyacetic acid, and 2,4-dichloro-S;-…
Number of citations: 46 pubs.rsc.org

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